3-Fluoro-4-methoxybenzohydrazide
Overview
Description
3-Fluoro-4-methoxybenzohydrazide is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
The synthesis of 3-Fluoro-4-methoxybenzohydrazide typically involves a multi-step process starting from 3-fluoro-4-methoxybenzoic acid. The general synthetic route includes the following steps:
Esterification: 3-Fluoro-4-methoxybenzoic acid is converted to its corresponding ester using an alcohol, typically methanol, in the presence of an acid catalyst.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Fluoro-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can modify the hydrazide group to form amines.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include carbon disulfide under basic conditions for oxadiazole formation and reducing agents like lithium aluminum hydride for reduction reactions .
Scientific Research Applications
3-Fluoro-4-methoxybenzohydrazide has several applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Industry: It serves as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzohydrazide and its derivatives involves interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets due to its high electronegativity and small atomic radius, which can improve the biological activity of the compound .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: The parent compound from which this compound is synthesized.
3-Fluoro-4-methoxybenzaldehyde: Another derivative with similar structural features but different functional groups.
3-Fluoro-4-methoxyphenylhydrazine: A related compound with a hydrazine group instead of a hydrazide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWPHFQTXODEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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